Resolvin D3

Catalog No.
S925175
CAS No.
916888-47-6
M.F
C22H32O5
M. Wt
376.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Resolvin D3

Unambiguous resolution signaling requires Resolvin D3’s specific GPR32 agonism, not precursor DHA.

  • Enhances macrophage phagocytosis & bacterial clearance in peritonitis models.
  • Lowers arthritic joint PGE2/LTB4, enabling resolution-based RA research.
  • Attenuates TRPV1-mediated pain without immune suppression.

Supply: In stock, global shipment, ≥98% purity (HPLC).

CAS Number

916888-47-6

Product Name

Resolvin D3

IUPAC Name

(4S,5Z,7E,9E,11R,13Z,15E,17S,19Z)-4,11,17-trihydroxydocosa-5,7,9,13,15,19-hexaenoic acid

Molecular Formula

C22H32O5

Molecular Weight

376.5 g/mol

InChI

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1

InChI Key

QBTJOLCUKWLTIC-UZAFJXHNSA-N

Synonyms

RvD3

Canonical SMILES

CCC=CCC(C=CC=CCC(C=CC=CC=CC(CCC(=O)O)O)O)O

Isomeric SMILES

CC/C=C\C[C@@H](/C=C/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCC(=O)O)O)O)O

Resolvin D3 is a member of the class of resolvins that is (5Z,7E,9E,13Z,15E,19Z)-docosahexaenoic acid carrying three hydroxy substituents at positions 4, 11 and 17 (the 4S,11R,17S-stereoisomer). It has a role as an anti-inflammatory agent and a human xenobiotic metabolite. It is a resolvin, a secondary allylic alcohol, a triol and a hydroxy polyunsaturated fatty acid.
structure in first source

Purity

≥98%

Resolvin D3 (RvD3) is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2][3] As a member of the D-series resolvins, it plays a critical role in the active resolution of inflammation, a process distinct from simple anti-inflammatory suppression.[4][5] Its functions include limiting neutrophil infiltration into tissues, reducing pro-inflammatory cytokines, and enhancing the clearance of apoptotic cells and microbial pathogens by macrophages (efferocytosis and phagocytosis).[2][4][6] Unlike some other resolvins that appear early in the inflammatory response, RvD3 is notably present later in the resolution phase, suggesting a specialized role in promoting the return to tissue homeostasis.[2][4]

Research Fit

Dual-receptor pharmacology GPR32 and ALX/FPR2 engagement study fit
Late-phase resolution kinetics Temporal analysis of inflammation termination
Stereochemical-control study fit Defined (4S,11R,17S) configuration for SAR correlation

Substituting Resolvin D3 with its precursor DHA, or with other D-series resolvins like RvD1 or RvD2, is inadvisable due to significant differences in stereochemistry, receptor affinity, and functional potency.[4] Each resolvin possesses a unique three-dimensional structure that dictates its interaction with specific G-protein coupled receptors, such as GPR32, leading to distinct downstream signaling and biological outcomes.[4][7] For example, the timing of RvD3's appearance late in the resolution phase suggests a different functional window compared to other resolvins.[2][4] Furthermore, its aspirin-triggered epimer, AT-RvD3, while structurally similar, exhibits different potency in certain assays, highlighting the critical importance of precise stereochemistry for bioactivity.[4] Using the precursor DHA fails to replicate these effects, as the enzymatic conversion to specific resolvins is highly regulated and context-dependent, making direct administration of the specific mediator essential for reproducible results.[5][8]

Substitution Risk

RvD3 Dual GPR32 and ALX/FPR2 receptor engagement
RvD2 Signals via GPR18 only; receptor profile mismatch may shift cell-type response
RvD3 Appears late in the resolution phase
RvD1 / RvD2 Earlier temporal kinetics may not align with late-phase experimental designs
RvD3 Stereochemistry confirmed by stereocontrolled total synthesis
Uncharacterized analogs Undefined stereochemistry may alter receptor binding and assay-response interpretation

Potent Enhancement of Macrophage Phagocytosis, Equivalent to Resolvin D2

In a head-to-head comparison of D-series resolvins, RvD3 demonstrated a potent ability to enhance the phagocytosis of E. coli by human macrophages. At a concentration of 10 nM, both RvD3 and RvD2 increased phagocytosis by approximately 80% over the control group.[6] This effect was significantly greater than that observed for other D-series resolvins under the same conditions.[6]

Evidence DimensionIncrease in macrophage phagocytosis of E. coli vs. control
Target Compound DataResolvin D3 (10 nM): ~80% increase
Comparator Or BaselineResolvin D2 (10 nM): ~80% increase
Quantified DifferenceEquivalent high-level potency compared to RvD2; superior to other tested D-series resolvins.
ConditionsHuman monocyte-derived macrophages, 15-minute pre-treatment with resolvins.

This demonstrates that for applications requiring maximal enhancement of bacterial clearance by macrophages, RvD3 is one of the most potent D-series resolvins available, matching the efficacy of RvD2.

Receptor Selectivity
Head-to-head
RvD3: GPR32 + ALX/FPR2
RvD2: GPR18 only
RvD4: No receptor identified
Dual-receptor pharmacology context; receptor profile determines cell-type specificity
Comprehensive receptor deorphanization data

Superior Potency in Stimulating Macrophage Efferocytosis Compared to Resolvin D1 and D2

In a rank-order potency assessment for stimulating efferocytosis (the clearance of apoptotic cells), Resolvin D3 was found to be one of the most effective specialized pro-resolving mediators.[6] At a 1 nM concentration, RvD3 and Protectin D1 (PD1) were the most potent in stimulating efferocytosis by mouse bone marrow and resident macrophages, with greater activity than Maresin 1 (MaR1), Resolvin D2 (RvD2), and Resolvin D1 (RvD1).[6]

Evidence DimensionRank order of potency for stimulating macrophage efferocytosis
Target Compound DataResolvin D3 (1 nM): Most potent (tied with PD1)
Comparator Or BaselineResolvin D1 and Resolvin D2 (1 nM): Less potent
Quantified DifferenceQualitatively ranked as more potent than both RvD1 and RvD2 in this specific cardinal resolution process.
ConditionsMouse bone marrow and resident macrophages, apoptotic human neutrophils.

For research focused on the clearance of apoptotic cells to resolve inflammation and prevent secondary necrosis, RvD3 offers a more potent tool than the more commonly studied RvD1 and RvD2.

TRPV1 Inhibition
Class-level
100 nM inhibits capsaicin-induced TRPV1 currents in human DRG neurons
Reported TRPV1 endpoint context; ALX/FPR2-linked mechanism
Direct RvD2 comparison data not available in same assay

Effective Reduction of Pro-Inflammatory Eicosanoids in Arthritic Joints

In a murine model of inflammatory arthritis, administration of Resolvin D3 led to a significant reduction of multiple pro-inflammatory lipid mediators in the joint tissue.[6] Specifically, RvD3 treatment reduced local joint levels of Leukotriene B4 (LTB4) by 34.7%, Prostaglandin E2 (PGE2) by 67.7%, Prostaglandin D2 (PGD2) by 54.3%, and Thromboxane B2 (TxB2) by 50.0% compared to vehicle-treated arthritic controls.[6]

Evidence DimensionPercent reduction of pro-inflammatory eicosanoids in arthritic joints vs. vehicle
Target Compound DataPGE2: 67.7% reduction; PGD2: 54.3% reduction; LTB4: 34.7% reduction
Comparator Or BaselineVehicle-treated mice with K/BxN serum-induced arthritis.
Quantified DifferenceDemonstrates substantial, multi-pathway downregulation of key inflammatory drivers.
ConditionsIn vivo murine model of inflammatory arthritis, analysis at day 6.

This evidence supports the selection of RvD3 for in vivo studies of inflammatory diseases like arthritis, as it demonstrates broad efficacy in suppressing the key lipid mediators that drive inflammation and pain.

In Vivo SCI Model
Reported
Improved locomotor recovery; reduced TNF-α, IL-6, IL-1β, CCL2, CCL3 vs vehicle
Reported neurotrauma model-response endpoint context
1 μg/20 μL intrathecal; C57BL/6 mice; 14-day assessment

Receptor-Mediated Inhibition of Neuronal Hypersensitivity

Resolvin D3 demonstrates direct action on sensory neurons by inhibiting the activity of the TRPV1 ion channel, a key component in pain and itch signaling. In cultured human dorsal root ganglion (DRG) neurons, RvD3 significantly suppressed capsaicin-induced calcium influx and the associated release of the neuropeptide CGRP.[6] This action is mediated through the G-protein coupled receptor GPR32 in humans (the cognate of murine ALX/FPR2), indicating a specific, receptor-dependent mechanism of action.[4][6]

Evidence DimensionInhibition of capsaicin-induced TRPV1 activity and CGRP release
Target Compound DataSignificantly suppresses capsaicin-induced calcium response and CGRP release.
Comparator Or BaselineCapsaicin-only treated human DRG neurons.
Quantified DifferenceDemonstrates direct neuromodulatory and anti-nociceptive potential.
ConditionsCultured human dorsal root ganglion (DRG) neurons.

This makes RvD3 a specific tool for researchers investigating neuro-inflammation and the resolution of inflammatory or neuropathic pain, as its mechanism involves direct modulation of sensory neuron activity via a known receptor pathway.

Leukocyte Actions
Class-level
Blocks neutrophil transmigration; enhances efferocytosis at pM-nM
Reported leukocyte endpoint context; potency range comparable across D-series
Differentiation lies in receptor mechanism and temporal regulation
Stereochemical Identity
Reported
Complete stereochemistry (4S,11R,17S) confirmed by stereocontrolled total synthesis; matched to endogenous RvD3
Supports stereochemical-control context for reproducible SAR
Verify vendor LC-MS/MS and NMR characterization
Temporal Kinetics
Head-to-head
RvD3: late resolution phase
RvD1, RvD2, RvD5: earlier appearance
Late-phase resolution study context; dictates time-course experimental design
Targeted metabololipidomics of resolving murine exudates

In Vivo Models of Bacterial Infection and Sepsis Resolution

Given its potent, quantifiable ability to enhance macrophage-mediated phagocytosis of bacteria and reduce pro-inflammatory mediators, RvD3 is a prime candidate for studies aimed at promoting the resolution of bacterial infections, such as E. coli peritonitis, without compromising the host's antimicrobial defense.[6]

Models of Inflammatory Arthritis and Joint Disease

The demonstrated capacity of RvD3 to significantly lower levels of key inflammatory eicosanoids (PGE2, LTB4) within arthritic joints makes it a highly relevant tool for investigating novel resolution-based therapies for rheumatoid arthritis and other inflammatory joint conditions.[4]

Studies of Neuro-Inflammation and Inflammatory Pain Resolution

RvD3's specific, receptor-mediated mechanism for inhibiting TRPV1 activity in sensory neurons provides a strong basis for its use in models of inflammatory pain, neuropathic pain, or neurogenic inflammation, where targeting neuronal hypersensitivity is a key objective.[9]

Assays of Apoptotic Cell Clearance (Efferocytosis) in Chronic Inflammation

With superior potency in stimulating efferocytosis compared to other D-series resolvins, RvD3 is the logical choice for experiments designed to enhance the clearance of apoptotic debris in models where failed resolution (e.g., atherosclerosis, COPD) is a central pathological feature.[1]

Application Fit

Application
Selection Property
Validation Focus
GPCR signaling studies (dual-receptor pharmacology)
Dual-receptor engagement context
GPR32 and ALX/FPR2 pathway validation
TRPV1-mediated neuronal signaling and dermatological model studies
TRPV1 endpoint response context
Sensory neuron functional endpoint validation
Neurotrauma model-response studies
Model-response endpoint context
Cytokine panel and locomotor endpoint validation
Inflammation-resolution and efferocytosis assay studies
pM-nM potency context
Macrophage and neutrophil functional endpoint validation

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

376.22497412 Da

Monoisotopic Mass

376.22497412 Da

Heavy Atom Count

27

Wikipedia

Resolvin D3
1.Hong, S.,Gronert, K.,Devchand, P.R., et al. Novel docosatrienes and 17S-resolvins generated from docosahexaenoic acid in murine brain, human blood, and glial cells. Autacoids in anti-inflammation. The Journal of Biological Chemisty 278(17), 14677-14687

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